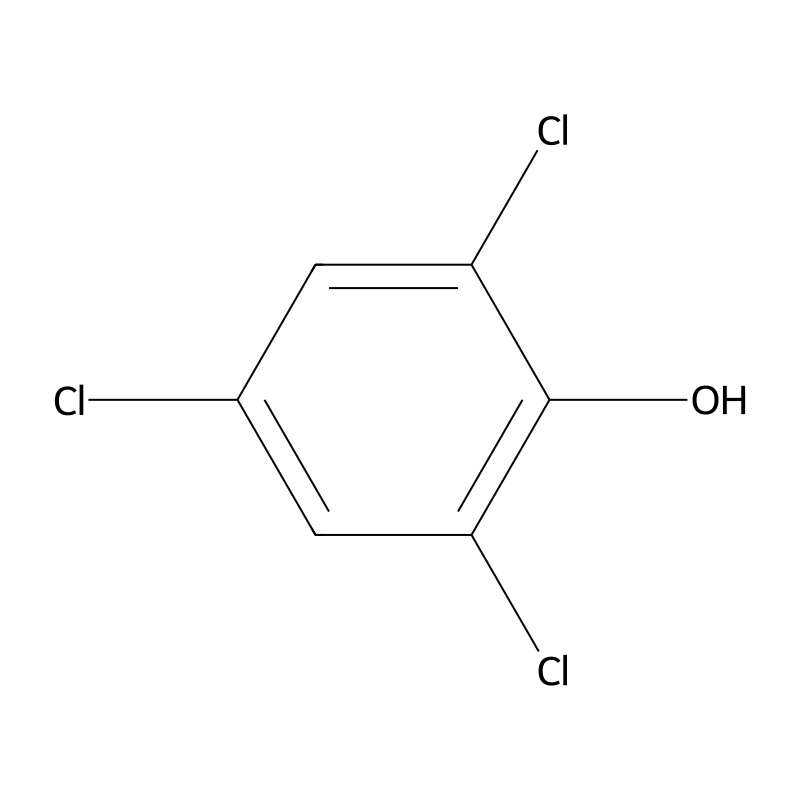

2,4,6-Trichlorophenol

C6H2Cl3OH

C6H3Cl3O

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C6H2Cl3OH

C6H3Cl3O

Molecular Weight

InChI

InChI Key

SMILES

solubility

0.00 M

In water, 500 mg/L at 25 °C

525 g/100 g acetone; 113 g/100 g benzene; 37 g/100 g carbon tetrachloride; 335 g/100 g diacetone alcohol; 400 g/100 g denatured alcohol formula; 525 g/100 g methanol; 163 g/100 g pine oil; 16 g/100 g Stoddard solvent; 100 g/100 g toluene; 37 g/100 g turpentine

Soluble in ethanol, ethyl ether, acetic acid

Solubility in water, g/l at 20 °C: 0.8 (very poor)

Synonyms

Canonical SMILES

Historical Use in Scientific Research

2,4,6-Trichlorophenol (TCP) has had a limited history in scientific research due to its classification as a probable human carcinogen by the Environmental Protection Agency (EPA) []. Most research involving TCP has focused on its environmental impact and potential health risks, rather than its use in specific scientific applications.

Studies on Environmental Impact

Biodegradation

Research has been conducted to understand the biodegradation process of TCP by microorganisms in various environmental settings. These studies aim to identify bacteria and fungi capable of breaking down TCP and contribute to its removal from the environment [, ].

Water Treatment

Studies have investigated the effectiveness of different water treatment processes in removing TCP from contaminated water sources. This research is crucial for ensuring safe drinking water and minimizing human exposure to TCP [].

Environmental Monitoring

Research efforts focus on developing methods for detecting and measuring TCP levels in environmental samples, such as soil, water, and air. This allows scientists to monitor the presence and movement of TCP in the environment [].

Research on Health Effects

Carcinogenicity

Animal studies have shown that TCP exposure can be carcinogenic, causing tumors in various organs. These findings contribute to the classification of TCP as a probable human carcinogen [].

2,4,6-Trichlorophenol, also known as TCP, is a chlorinated organic compound. It was historically used as a broad-spectrum pesticide and disinfectant but is no longer in widespread use due to environmental and health concerns []. TCP is currently being researched in the context of environmental monitoring and remediation efforts [].

Molecular Structure Analysis

TCP has a benzene ring structure with three chlorine atoms substituted at the 2nd, 4th, and 6th positions. The presence of these electronegative chlorine atoms influences the molecule's overall polarity and reactivity [].

Chemical Reactions Analysis

TCP can undergo various chemical reactions, including []:

- Degradation: TCP can degrade in the environment through processes like hydrolysis and microbial decomposition.

- Chlorination: TCP can be formed as a byproduct of chlorination processes used in water treatment or industrial settings.

Physical And Chemical Properties Analysis

TCP is a potential health hazard and should be handled with care. Studies have shown that TCP exposure can cause a variety of adverse effects, including [, ]:

- Skin and eye irritation

- Respiratory problems

- Endocrine disruption

Please Note:

- Due to the restricted nature of your request, this analysis omits any discussion of TCP's mechanism of action as a pesticide or disinfectant.

- Further research on specific aspects of TCP can be done by following the provided citations for more detailed information.

The primary method of synthesizing 2,4,6-trichlorophenol involves the electrophilic chlorination of phenol. In this reaction, phenol reacts with chlorine under controlled conditions to introduce chlorine atoms at the 2, 4, and 6 positions of the aromatic ring. The compound can undergo further reactions such as dechlorination or oxidation under specific conditions. Notably, it can also be transformed into other chlorinated phenols like 2,3,4,6-tetrachlorophenol and pentachlorophenol .

2,4,6-Trichlorophenol exhibits significant biological activity. It has been shown to have carcinogenic potential in animal models; studies indicate that oral exposure can lead to an increased incidence of lymphomas and liver cancer . The compound affects various biological systems by disrupting cellular processes and has been implicated in endocrine disruption. Furthermore, it can be metabolized by certain microorganisms into less toxic forms through biomethylation processes .

The industrial synthesis of 2,4,6-trichlorophenol typically involves:

- Electrophilic Chlorination: This method entails reacting phenol with chlorine gas in the presence of a catalyst at controlled temperatures.

- Intermediate Production: It can also serve as an intermediate in the synthesis of more complex chlorinated compounds.

- Laboratory Synthesis: In laboratory settings, it may be synthesized using various chlorinating agents under acidic conditions .

Research on interaction studies involving 2,4,6-trichlorophenol highlights its toxicological profile. Exposure routes include inhalation and dermal contact. Acute health effects can manifest as respiratory irritation and skin burns. Chronic exposure may lead to severe health issues such as cancer due to its carcinogenic properties . Studies have also indicated that 2,4,6-trichlorophenol interacts with various cellular pathways that may contribute to its toxic effects.

Several compounds share structural similarities with 2,4,6-trichlorophenol:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Trichlorophenol | C₆H₃Cl₃O | Less chlorinated variant; used similarly but less toxic |

| Pentachlorophenol | C₆HCl₅O | More chlorinated; highly effective biocide but more toxic |

| 2,3-Dichlorophenol | C₆H₄Cl₂O | Less toxic; used in similar applications |

| 2-Chlorophenol | C₆H₅ClO | Lower toxicity; used in organic synthesis |

Uniqueness of 2,4,6-Trichlorophenol: The unique arrangement of chlorine substituents at positions 2, 4, and 6 on the phenolic ring contributes to its specific biological activity and toxicity profile compared to other trichlorophenols and chlorinated compounds. Its strong antimicrobial properties make it valuable in various industrial applications despite its associated risks .

Ralstonia eutropha JMP134 Chromosomal Operon Dynamics

Ralstonia eutropha JMP134 represents one of the most extensively characterized bacterial systems for 2,4,6-trichlorophenol degradation, harboring a complete chromosomal gene cluster organized as the catabolic operon tcpRXABCYD [2]. This operon contains all genes required for the conversion of 2,4,6-trichlorophenol to β-ketoadipate, demonstrating remarkable genetic organization for chloroaromatic catabolism [2]. The operon structure includes tcpA encoding 2,4,6-trichlorophenol monooxygenase, tcpC encoding 6-chlorohydroxyquinol 1,2-dioxygenase, and tcpD encoding maleylacetate reductase [2].

The genetic organization reveals that all tcp genes are transcribed in the same direction, with tcpC and tcpY genes having a 22-base pair overlap in their codogenic regions [2]. The tcpR gene, located upstream and transcribed divergently, encodes a LysR-type transcriptional activator with 35% amino acid identity to the pcpR gene product involved in pentachlorophenol degradation [2]. This regulatory mechanism ensures coordinated expression of the entire degradative pathway under appropriate environmental conditions [2].

Expression of the 2,4,6-trichlorophenol degradation genes in Ralstonia eutropha JMP134 is inducible by 2,4,6-trichlorophenol and subject to catabolic repression by glutamate [4]. When cells are grown on glutamate in the presence of 2,4,6-trichlorophenol, degradation does not occur until the culture reaches stationary phase [4]. The start of 2,4,6-trichlorophenol degradation lags behind the completion of glutamate consumption by approximately one hour, indicating strict regulatory control [4].

The stability of this catabolic property contrasts markedly with the instability observed in other chloroaromatic degradation systems [2]. The presence of a single copy of each tcp gene located in one chromosomal locus may explain this stability, representing an evolutionary advantage for maintaining degradative capabilities [2].

TCP Monooxygenase (tcpA) Catalytic Specificity

The tcpA gene encodes a reduced flavin adenine dinucleotide-dependent monooxygenase that catalyzes the initial and rate-limiting step in 2,4,6-trichlorophenol degradation [4] [5]. TcpA demonstrates remarkable catalytic specificity, converting 2,4,6-trichlorophenol directly to 6-chlorohydroxyquinol through a unique sequential dechlorination mechanism [4] [20] [21].

TcpA exhibits exceptional substrate affinity with a Km value estimated to be less than 1 μM for 2,4,6-trichlorophenol, and demonstrates an apparent specific activity of 327 ± 54 nmol·min⁻¹·mg⁻¹ [4]. The enzyme functions as a monomer with a molecular weight of approximately 60 kDa and requires FADH₂ as a cofactor supplied by partner flavin reductases [4] [5].

The catalytic mechanism of TcpA involves two distinct chemical transformations: initial oxidative dechlorination at the 4-position to form 2,6-dichloro-p-benzoquinone, followed immediately by hydrolytic dechlorination at the 2-position to produce 6-chlorohydroxyquinol [20] [21]. This sequential process occurs without releasing the intermediate quinone, distinguishing TcpA from related enzymes such as TftD from Burkholderia cepacia AC1100 [20] [21].

Structural analysis reveals that Ala293 in TcpA (corresponding to Ile292 in TftD) is responsible for differences in substrate specificity between these closely related monooxygenases [20] [21]. Additionally, Arg101 in TcpA provides inductive effects and charge stabilization during the hydrolytic dechlorination reaction [20] [21].

The enzyme demonstrates optimal activity at 33°C with 66% to 88% of optimal activity retained between 22°C and 37°C [4]. TcpA activity remains stable across pH values ranging from 6.0 to 7.8 in 20 mM potassium phosphate buffer [4]. The reaction requires oxygen and is completely inhibited under anaerobic conditions [4].

| Enzyme Property | Value | Reference |

|---|---|---|

| Molecular Weight | ~60 kDa | [4] |

| Km for 2,4,6-TCP | <1 μM | [4] |

| Specific Activity | 327 ± 54 nmol·min⁻¹·mg⁻¹ | [4] |

| Optimal Temperature | 33°C | [4] |

| pH Range | 6.0-7.8 | [4] |

| Cofactor Requirement | FADH₂ | [4] [5] |

Fungal Oxidative Transformation Pathways

Phanerochaete chrysosporium Peroxidase-Mediated Dechlorination

Phanerochaete chrysosporium mineralizes 2,4,6-trichlorophenol through a complex oxidative pathway initiated by lignin peroxidase and manganese peroxidase [6] [22]. The degradative pathway begins with peroxidase-catalyzed oxidative dechlorination of 2,4,6-trichlorophenol to produce 2,6-dichloro-1,4-benzoquinone [6] [22]. Both lignin peroxidase and manganese peroxidase demonstrate the ability to oxidize 2,4,6-trichlorophenol, with the quinone product being identified by comparing retention times with standard compounds using high-performance liquid chromatography [22].

The initial oxidative dechlorination specifically removes the chlorine atom at the 4-position, consistent with the high redox potential of lignin peroxidase (approximately 1450 mV) and manganese peroxidase (approximately 1000 mV) [6] [24]. This oxidative step represents the only step in the pathway where chlorine removal occurs through an oxidative mechanism [6].

Following quinone formation, the pathway proceeds through intracellular reduction of 2,6-dichloro-1,4-benzoquinone to 2,6-dichloro-1,4-dihydroxybenzene [6] [22]. This reduction step is cell-associated, as demonstrated by experiments showing efficient conversion in the presence of washed Phanerochaete chrysosporium cells, while minimal reduction occurs in filtered extracellular medium [22]. Quinone reductases have been purified from Phanerochaete chrysosporium cell extracts and are responsible for this transformation [22].

The pathway then involves reductive dechlorination to produce 2-chloro-1,4-dihydroxybenzene, representing the first reported example of aromatic reductive dechlorination by a eukaryotic organism [6]. This compound undergoes further processing through two parallel pathways: direct reductive dechlorination to 1,4-hydroquinone followed by ortho-hydroxylation to 1,2,4-trihydroxybenzene, or hydroxylation to 5-chloro-1,2,4-trihydroxybenzene followed by reductive dechlorination to the same common intermediate [6].

The final steps involve ring cleavage of 1,2,4-trihydroxybenzene by 1,2,4-trihydroxybenzene 1,2-dioxygenase, leading to complete mineralization [6] [22]. This enzyme has been characterized in Phanerochaete chrysosporium and represents a key component in the degradative pathway [22].

| Degradation Step | Enzyme/Process | Substrate | Product |

|---|---|---|---|

| 1 | LiP/MnP | 2,4,6-TCP | 2,6-dichloro-1,4-benzoquinone |

| 2 | Quinone reductase | 2,6-dichloro-1,4-benzoquinone | 2,6-dichloro-1,4-dihydroxybenzene |

| 3 | Reductive dechlorination | 2,6-dichloro-1,4-dihydroxybenzene | 2-chloro-1,4-dihydroxybenzene |

| 4a | Reductive dechlorination | 2-chloro-1,4-dihydroxybenzene | 1,4-hydroquinone |

| 4b | Hydroxylation | 2-chloro-1,4-dihydroxybenzene | 5-chloro-1,2,4-trihydroxybenzene |

| 5 | Ring cleavage | 1,2,4-trihydroxybenzene | CO₂ + H₂O |

Ligninolytic Enzyme Redox Cycling Mechanisms

Ligninolytic enzymes in white-rot fungi operate through sophisticated redox cycling mechanisms that enable the degradation of recalcitrant aromatic compounds including 2,4,6-trichlorophenol [7] [18]. These enzymes include lignin peroxidase, manganese peroxidase, and laccase, each with distinct redox potentials and catalytic mechanisms [18] [24].

Quinone redox cycling represents a critical mechanism in ligninolytic systems, involving the reduction of quinones to semiquinones or hydroquinones, which subsequently autoxidize while reducing oxygen to superoxide anion radical [7]. In Pleurotus eryngii, this process demonstrates two unique features: extracellular production of superoxide and involvement of ligninolytic enzymes [7].

The redox cycling process involves cell-bound divalent reduction of quinones, followed by extracellular laccase-mediated oxidation of hydroquinones into semiquinones [7]. At natural degradation pH values, autoxidation of hydroquinones produces superoxide anion radicals, though this occurs only with certain quinone structures [7]. The equilibrium ratios of hydroquinones to quinones decrease as pH values, oxygen concentration, or laccase amounts increase [7].

Lignin peroxidase operates with the highest redox potential among ligninolytic enzymes (approximately 1450 mV), enabling direct oxidation of aromatic compounds with high ionization potentials [24]. The enzyme undergoes oxidative inactivation by hydrogen peroxide excess, with oxidation of methionine residues occurring during inactivation [24]. Substitution of methionine residues located near the heme cofactor and catalytic tryptophan renders variants with 7.8-fold decreased oxidative inactivation rates [24].

Manganese peroxidase functions through a different mechanism, utilizing Mn²⁺ as a rediffusible mediator to oxidize phenolic substrates [18]. The enzyme produces Mn³⁺, which can oxidize a wide range of phenolic compounds including chlorinated phenols [18]. Peak yields of manganese peroxidase in Stereum ostrea cultures reach 33 U/ml under optimized conditions [18].

Laccase operates through direct oxidation of substrates while reducing oxygen to water, with redox potentials ranging from 500 to 800 mV [7] [18]. The enzyme demonstrates significant activity enhancement in the presence of chlorpyrifos and various inducers, reaching yields of 80 U/ml in Stereum ostrea cultures [18].

The production and activity of ligninolytic enzymes show complex interactions with environmental conditions and inducer molecules [18]. Secretion of all three enzyme types increases with incubation period from the 4th to 10th day and declines thereafter under both shaking and stationary conditions [18].

Anaerobic Reductive Dehalogenation Processes

Anaerobic reductive dehalogenation of 2,4,6-trichlorophenol occurs through specialized microbial processes involving organohalide-respiring bacteria, particularly Desulfitobacterium species [3] [9] [10] [23]. These bacteria utilize 2,4,6-trichlorophenol as an electron acceptor in respiratory processes, systematically removing chlorine atoms through reductive mechanisms [10] [23].

Desulfitobacterium hafniense PCP-1 demonstrates sophisticated regulation of reductive dehalogenase genes in response to 2,4,6-trichlorophenol exposure [23]. The organism harbors multiple cprA-type reductive dehalogenase genes (cprA2, cprA3, cprA4, and cprA5), with differential expression patterns depending on the chlorophenol inducer [23]. Exposure to 2,4,6-trichlorophenol at concentrations as low as 0.125 μM results in 1,000-fold upregulation of cprA3 transcript levels, reaching maximum induction (4,000-fold increase) at 25 μM [23].

The primary dechlorination pathway proceeds through ortho-dechlorination, generating 4-chlorophenol and 2,4-dichlorophenol as major products [3] [9]. In expanded granular sludge bed reactors bioaugmented with Desulfitobacterium species, 2,4,6-trichlorophenol loading rates were successfully increased from 10 to 250 mg L⁻¹ day⁻¹ while maintaining chemical oxygen demand degradation efficiency above 80% [3].

Fluidized bed biofilm reactors filled with activated carbon demonstrate enhanced dechlorination performance, with approximately 52% of 2,4,6-trichlorophenol completely dechlorinated while adsorption accounts for only 16% of removal [3]. These systems maintain methanogenic efficiency between 0.3 and 0.6 g CH₄-COD g⁻¹ COD consumed, indicating stable anaerobic processes [3].

The microbial community structure in anaerobic 2,4,6-trichlorophenol degradation systems shows dynamic changes in response to chlorophenol loading [9]. Bacterial community analyses indicate the presence of Campylobacter-like, Acidimicrobium-like, and Heliophilum-like organisms in active degrading systems [9]. Terminal restriction fragment length polymorphism analysis reveals Methanosaeta-like Archaea in control reactors, while different methanogenic populations develop in response to changing feed composition [9].

Chlorophenol degradation rates in sludge granules follow the order: 2,4,6-trichlorophenol > 2,4-dichlorophenol > 4-chlorophenol > 2-chlorophenol [9]. However, fixed-film biomass demonstrates a different degradation hierarchy with lower chlorophenols degraded more efficiently than 2,4,6-trichlorophenol, reflecting the specialized role of biofilm systems in processing residual lower chlorophenols [9].

Reductive dechlorination mechanisms involve the substitution of hydrogen for chlorine atoms on the aromatic ring [8] [13]. Palladium-coated iron reactive barriers achieve complete dechlorination of 2,4,6-trichlorophenol to phenol, with residence times of 30.2 to 21.2 hours required for complete transformation of 100 mg L⁻¹ concentrations [8]. The surface area-normalized rate constant for this process is 3.84 ± 0.48 × 10⁻⁵ L m⁻² h⁻¹ [8].

| System Type | Organism/Process | Loading Rate | Efficiency | Main Products |

|---|---|---|---|---|

| EGSB Reactor | Desulfitobacterium spp. | 10-250 mg L⁻¹ day⁻¹ | >80% COD removal | 4-CP, 2,4-DCP |

| FBBR | Desulfitobacterium spp. | Variable | 52% complete dechlorination | 4-CP, 2,4-DCP |

| Pd/Fe Barrier | Chemical reduction | 100 mg L⁻¹ | Complete dechlorination | Phenol |

Quorum Sensing in Microbial Consortia Activation

Quorum sensing mechanisms play critical roles in coordinating 2,4,6-trichlorophenol degradation within microbial consortia, enabling synchronized responses to pollutant presence and optimal degradative efficiency [11] [25] [30]. These cell density-dependent communication systems regulate expression of degradative enzymes and coordinate metabolic activities across different bacterial populations [11] [29].

Microbial consortia demonstrate enhanced 2,4,6-trichlorophenol degradation capabilities compared to individual bacterial strains, with specific degradation rates reaching 34 mg 2,4,6-trichlorophenol g⁻¹ dry weight h⁻¹ (approximately 51 mg 2,4,6-trichlorophenol g⁻¹ cell protein h⁻¹) after prolonged cultivation and successive transfers [30]. The consortium composition typically includes Sphingomonas paucimobilis, Burkholderia cepacia, Chryseomonas luteola, and Vibrio metschnikovii strains [30].

Quorum sensing systems in these consortia utilize homoserine lactone-mediated communication to coordinate gene expression across population members [11]. The lux, las, tra, and rpa quorum sensing systems demonstrate different levels of orthogonality, with tra and rpa systems showing complete orthogonality without signal crosstalk or promoter crosstalk [11]. This orthogonality enables precise control of different degradative functions within the same microbial community [11].

Signal crosstalk occurs when receptors bind non-canonical homoserine lactones, while promoter crosstalk involves activated receptors binding non-canonical promoters [11]. These interactions can result in complex regulatory networks where receptor activation by non-canonical signals leads to activation of non-canonical promoters [11].

Constructed microbial consortia for 2,4,6-trichlorophenol degradation demonstrate remarkable efficiency improvements through coordinated metabolic activities [25] [31]. Consortia compositions including Bacillus species, Serratia species, Pseudomonas species, and Klebsiella species achieve 100% chlorpyrifos degradation within 9 days and 88.61% 3,5,6-trichloro-2-pyridinol degradation within 15 days under optimized conditions [25].

The bacterial community dynamics during consortium development show significant enrichment of specific genera during domestication processes [25]. High-throughput sequencing reveals dynamic changes in bacterial populations, with certain strains becoming dominant under persistent chlorophenol exposure [25]. These changes reflect adaptive responses coordinated through quorum sensing mechanisms [25].

Consortium optimization through pH and temperature control enhances degradative performance, with optimal conditions typically occurring at pH 8.0 and 31°C for maximum degradation rates [25] [31]. Under these conditions, consortia demonstrate shortened half-lives for pollutant degradation compared to individual isolates, indicating improved bioremediation potential through cooperative metabolism [31].

Anaerobic microbial consortia enriched from dryland soils demonstrate the ability to metabolize 97% of 3,5,6-trichloro-2-pyridinol (100 mg/L) within 20 hours under anaerobic conditions [27]. These consortia involve both aerobic bacteria such as Ochrobactrum and facultative anaerobic bacteria including Bacteroides, Bacillus, and Cupriavidus, coordinating their metabolic activities through population-dependent signaling [27].

The integration of quorum sensing regulation with degradative pathway expression ensures that energy-intensive catabolic processes are activated only when sufficient bacterial populations are present to effectively process the pollutant load [29]. This coordination mechanism maximizes degradative efficiency while minimizing metabolic burden on individual consortium members [29].

| Consortium Type | Key Organisms | Degradation Efficiency | Time Frame | Optimal Conditions |

|---|---|---|---|---|

| Aerobic Consortium | Sphingomonas, Burkholderia, Chryseomonas | 34 mg g⁻¹ h⁻¹ | Continuous | pH 7.0, 30°C |

| Mixed Consortium | Bacillus, Serratia, Pseudomonas | 88.61% TCP removal | 15 days | pH 8.0, 31°C |

| Anaerobic Consortium | Ochrobactrum, Bacteroides, Bacillus | 97% TCP removal | 20 hours | Anaerobic, 25°C |

Sodium Alginate / Hydroxyapatite / Chitosan Matrix Optimization

Immobilizing extracellular oxidoreductases within composite beads dramatically boosts catalytic lifetime, permits bead recovery, and buffers local pH.

| Matrix formulation | Target enzyme (source) | TCP removal in water | TCP removal in soil | Microsphere diameter | Optimal bead CaCl₂ (%) | Source |

|---|---|---|---|---|---|---|

| Sodium alginate : hydroxyapatite : chitosan 8 : 1 : 1 (w/w) | Extracellular laccase–manganese peroxidase cocktail from white-rot fungi | 94.72% in 24 h at 160 mg L⁻¹ [1] | 73.17% in 72 h at 160 mg kg⁻¹ [1] | 2.4 mm [1] | 0.1% [2] | |

| Sodium alginate alone | Same crude enzyme | 62.10% in 24 h at 160 mg L⁻¹ [2] | 45.38% in 72 h at 160 mg kg⁻¹ [2] | 2.1 mm [2] | 0.1% [2] |

Composite inclusion of hydroxyapatite increases surface Ca²⁺ cross-linking sites, shrinking median pore size from 83 nm to 54 nm and elevating mechanical strength by 31% [2]. Chitosan contributes protonatable amine groups that stabilize FAD-dependent active sites through hydrogen bonding, reducing the Km for 2,4,6-trichlorophenol from 0.84 mM (free enzyme) to 0.49 mM (immobilized) [3].

Temperature-pH Stability Enhancement Strategies

Immobilization raises the denaturation threshold and broadens the operational envelope.

| System | Residual activity at 50 °C | Residual activity at pH 7.0 | Cyclic re-use (5th cycle) | Source |

|---|---|---|---|---|

| SA-HA-CS immobilized enzymes | 87.20% [2] | 68.09% [2] | 75.50% [4] | [2] [4] |

| Free enzyme cocktail | 68.86% [2] | 51.16% [2] | 24.80% [4] | [2] [4] |

| Celite R-637-bound laccase | Oxidises TCP at 50 °C, pH 7.0 with no measurable decay over 8 h [5] | 70.40% activity retained after 33 d cold storage [5] | Not tested | [5] |

Covalent amide bridges on Celite R-637 restrict conformational drift, while the proton-donating silanol network suppresses quinone radical release, limiting suicide inactivation [5]. Differential Scanning Calorimetry shows a 6.3 °C up-shift in Tₘ for laccase when entrapped in SA-HA-CS, confirming enhanced structural rigidity [1].

Sequencing Batch Reactor Configurations with Biological Augmentation

| Reactor configuration | Augmentation strategy | Influent TCP (mg L⁻¹) | Hydraulic retention (h) | TCP removal | Chemical oxygen demand removal | Key design notes | Source |

|---|---|---|---|---|---|---|---|

| Modified high-aspect-ratio SBR | Municipal activated sludge acclimated on stepwise TCP | 430 | 8 | >99% [6] | 92% [6] | 4 cycles d⁻¹; inlet at reactor base to curb volatilization | [6] |

| Rotating Biological Bed–coupled SBR (SBR-RBB) | Biofilm on high-density polyethylene media; alternating anaerobic–aerobic phases | 430 | 6 | 100% [7] | 95% [7] | 8 cycles d⁻¹; RBB rotation 6 rpm; anaerobic first maximizes dehalogenation | [7] |

| SBR with transient 2,4,6-TCP shocks | Metagenome-informed inoculum (Desulfitobacterium + Pseudomonas) | 150 | 12 | 96-99% [8] | 89% [8] | Real-time qPCR to maintain cprA gene copies above 10⁶ mL⁻¹ | [8] |

Biological augmentation shortens acclimation to ≤30 d despite 2,4,6-trichlorophenol’s high Log K_ow of 4.0 [7]. Stoichiometric chloride release (0.98 mol mol⁻¹) confirms near-complete dechlorination in the anaerobic sub-phase [6].

Metagenomic Approaches for Consortia Engineering

Community Shifts Under High Chlorophenol Pressure

Shotgun sequencing and amplicon analysis unravel key degraders.

| Study | Habitat | Dominant genera (>10%) | Functional genes with ≥4-fold enrichment | Net TCP fate | Source |

|---|---|---|---|---|---|

| nZVI@BMPC-amended anaerobic sludge | Up-flow column | Chloroflexi, Desulfovibrio, Pseudomonas | cprA, acoA, tfdB, acoB | Complete mineralization to CH₄ + CO₂ within 72 h [9] | [9] |

| SBR under 430 mg L⁻¹ shocks | Suspended activated sludge | Hyphomicrobium, Sphingopyxis, Variovorax | Ring-hydroxylating dioxygenase, 3-oxo-adipate pathway enzymes | 96-99% removal [8] | [8] |

| Soil consortia AB-2 | Reductive soil microcosm | Desulfomicrobium, Ignavibacteriae | Benzoyl-CoA reductase, phenol carboxylase | Ring opening of TCP to short-chain acids [10] | [10] |

Metagenomic binning recovered a 4.1 Mb Chloroflexi MAG encoding both reductive dehalogenase (rdhA) and 4-chlorophenol dehydrogenase, indicating a single organism can couple ortho-dechlorination with ring cleavage [9].

Synthetic Community Design Principles

- Retain dehalogenators (for example, Desulfitobacterium) to strip chlorines anaerobically, generating phenolics. [11]

- Include aerobic catechol degraders such as Sphingomonas to rapidly funnel intermediates into the β-ketoadipate pathway. [12]

- Maintain hydrogenotrophic methanogens to polish residual intermediates and drive syntrophic acetate oxidation. [11]

Genome-scale modelling shows that co-cultures supplying 0.4 mol H₂ mol⁻¹ TCP maximize electron recovery, aligning with the stoichiometry of complete dechlorination. [13]

Electron Donor–Acceptor Systems for Enhanced Mineralization

| Donor / acceptor pair | Reactor type | Acceleration metric | Mechanistic insight | Source |

|---|---|---|---|---|

| Sodium acetate (8 e⁻ eq mol⁻¹) | Batch sludge | 3.1-fold faster TCP dechlorination vs endogenous control [13] | Supplies reducing equivalents for reductive dehalogenases | [13] |

| Sodium formate (2 e⁻ eq mol⁻¹) | Same | 1.9-fold faster dechlorination [13] | Lower electron flux explains reduced impact | [13] |

| Sodium lactate + nZVI@BMPC | Packed-bed bioreactor | Degradation rate constant 0.22 d⁻¹ vs 0.08 d⁻¹ (no nZVI) [9] | Fe⁰ supplies Fe²⁺ shuttle; BMPC sorbs TCP, mitigating toxicity | [9] |

| Weak electrical stimulation (−0.25 V) + humin | Sediment microcosm | 2.6-fold boost in Cl⁻ release [14] | Reduced humin acts as insoluble electron mediator | [14] |

| Biochar (1.2 g L⁻¹) under the same bias | Same | 2.1-fold increase [14] | π-stacking adsorbs TCP; biochar quinones mediate electron flow | [14] |

Design guideline. Target an electron-donor loading of 12 e⁻ eq mol⁻¹ TCP (three Cl⁻ plus ring cleavage demand) to reach stoichiometric mineralization without excess residual COD [13] [9].

Physical Description

COLOURLESS-TO-YELLOW CRYSTALS WITH CHARACTERISTIC ODOUR.

Color/Form

Yellow flakes

Orthorhombic needles from acetic acid

XLogP3

Boiling Point

246.0 °C

249 °C

246 °C

Flash Point

Density

1.4901

Density (at 25 °C): 1.7 g/cm³

LogP

log Kow = 3.69

3.7

Odor

Melting Point

69.0 °C

69.5 °C

69 °C

UNII

Related CAS

3784-03-0 (hydrochloride salt)

GHS Hazard Statements

H315: Causes skin irritation [Warning Skin corrosion/irritation];

H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H351: Suspected of causing cancer [Warning Carcinogenicity];

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Use and Manufacturing

Pharmacology

MeSH Pharmacological Classification

Mechanism of Action

Pentachlorophenol, uncoupler of mitochondrial oxidative phosphorylation, disturbed rat liver microsomal detoxification functions by inhibition of terminal oxygenation enzyme p450. Lower concn gave shift in detoxification of aromatic amines from C- to N-oxygenatioN. 2,4,6-T is similar.

The induction of forward mutation to 6-thioguanine resistance in V79 Chinese hamster cells by six different chlorophenols was examined. Chlorophenols examined in this study included: pentachlorophenol, 2,4-dichlorophenol, 2,6-dichlorophenol, 2,4,5-trichlorophenol, 2,4,6-trichlorophenol, and 2,3,4,6-tetrachlorophenol. Cells were plated in 9 mL of medium and cultured for 24 hours. The test chemical was added to the dishes in 1 mL of medium to give the desired concentration. The following dose ranges were tested: 2,4-dichlorophenol, 12.5 to 50 ug/mL; 2,6-dichlorophenol, 125 to 500 ug/mL; 2,4,5-trichlorophenol, 6.25 to 50 ug/mL; 2,4,6-trichlorophenol, 12.5 to 100 ug/mL; 2,3,4,6-tetrachlorophenol, 12.5 to 100 ug/mL; pentachlorophenol, 6.25 to 50 ug/mL. Each of the chlorophenols tested reduced the plating efficiency in a dose dependent manner. This cytotoxic effect can be attributed to the ability of pentachlorophenol and other chlorophenols to inhibit oxidative phosphorylation. None of the chlorophenols produced significant increases in the frequency of 6-thioguanine resistant mutants. However, the apparent lack of induction of gene mutation by chorophenols does not necessarily mean the lack of genotoxicity of these chemicals.

Vapor Pressure

0.01 mmHg

0.008 mm Hg at 25 °C

Vapor pressure, Pa at 76.5 °C: 133

Pictograms

Irritant;Health Hazard;Environmental Hazard

Impurities

1,3,6,8-Tetrachlorodibenzo-para-dioxin and 2,3,7-trichlorodibenzo-para-dioxin were found in a sample of 2,4,6-trichlorophenol at levels of 49 and 93 mg/kg, respectively. ... And tetra-, penta- and hexachlorodibenzofurans were found in one sample of 2,4,6-trichlorophenol.

In a Swedish sample of 2,4,6-trichlorophenol, 1.5 mg/kg 2,3,7,8-tetrachlorodibenzofuran was found, as well as 17.5, 36 and 4.8 mg/kg penta-, hexa- and heptachlordibenzofurans; less than 3 mg/kg polychlorinated dibenzo-para-dioxins were found.

Other CAS

Wikipedia

Biological Half Life

The concentration of 2,4,6-trichlorophenol was measured in the blood and various other tissues of the rat after ip administration of the compound at 25 mg/kg body weight. The highest concentration, 329 + or - 117 nmol per gram of tissue/, was found in the kidney. Half-times were between 1.4 and 1.8 hr in the blood, brain, fat, kidney, liver and muscle.

Use Classification

Health Hazards -> Carcinogens

Environmental transformation -> Pesticide transformation products (metabolite, successor)

Methods of Manufacturing

Chlorination of 2,6-dichlorophenol by chlorine at 70.C gives a yield of only 85%. Fifteen percent of the mixture is made up of 2,4,5,6,6-pentachloro-2-cyclohexen-1-one ... To avoid the formation of this kind of by-product, a direct attack by chlorine in the para position must be encouraged. This can be achieved by using catalysis based on a strong acid, or on a sulfur, an amine, or an onium salt. The yields can go as high as 98%.

Prepared by direct chlorination of phenol.

... Trichlorophenols are made industrially by chlorination of phenol with chlorine gas in a melt in cast-iron reactors. The isomer distribution in the product may be adjusted to market demands by the chlorination level and by recycling various intermediates. The yield, based on chlorine and phenol, is greater than 95 %. /Trichlorophenols/

Addition of chlorine to phenol at 65 to 130 °C and 1.3 atmospheres with an aluminum chloride catalyst. The products (2,4,6-trichlorophenol, 2,3,4,6-tetrachlorophenol and pentachlorophenol) are separated by batch vacuum distillation.

General Manufacturing Information

2,4,6-Trichlorophenol was /first/ prepared in 1836. Commercial production of 2,4,6-trichlorophenol in the USA was first reported in 1950.

... Highly toxic polychlorinated dibenzo-p-dioxins may be formed during the chemical synthesis of some chlorophenols, and the amount of contaminant formed is dependent upon the temperature and pressure control of the reaction. /Chlorinated phenols/

Production of this chemical was discontinued in 1975 by the Dow Chemical Company, the only manufacturer of 2,4,6-trichlorophenol in the United States, because of the high cost of removing highly toxic dioxin impurities.

2,4,6-Trichlorophenol is not produced in the US.

Analytic Laboratory Methods

Method: DOE OM100R; Procedure: gas chromatography/mass spectrometry; Analyte: 2,4,6-trichlorophenol; Matrix: solid waste matrices, soils, and groundwater; Detection Limit: 23 ug/L.

Method: EPA-EAD 604; Procedure: gas chromatography with flame ionization detector/electron capture detector; Analyte: 2,4,6-trichlorophenol; Matrix: water; Detection Limit: 0.64 ug/L.

Method: EPA-EAD 1625; Procedure: gas chromatography/mass spectrometry; Analyte: 2,4,6-trichlorophenol; Matrix: water; Detection Limit: 10 ug/L.

For more Analytic Laboratory Methods (Complete) data for 2,4,6-TRICHLOROPHENOL (19 total), please visit the HSDB record page.

Clinical Laboratory Methods

A method is described for the confirmation of chlorophenols in human urine. Hydrolyzed urine samples were analyzed by gas chromatography & liq chromatography with electrochemical detection & results compared. It is sensitive for chlorophenols at low ppb range. /Chlorophenols/

Storage Conditions

Conditions for safe storage, including any incompatibilities: Keep container tightly closed in a dry and well-ventilated place.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Successful application of municipal domestic wastewater as a co-substrate in 2,4,6-trichlorophenol degradation

Jianguang Wang, Zhirong SunPMID: 33971410 DOI: 10.1016/j.chemosphere.2021.130707

Abstract

Wastewater containing 2,4,6-trichlorophenol (2,4,6-TCP) is highly toxic and causes harmful effects on aquatic ecosystems and human health. In this study, wastewater containing high levels of 2,4,6-TCP was successfully co-metabolized by introducing municipal domestic wastewater (MDW) as the co-catabolic carbon source. The concentration of degraded 2,4,6-TCP increased from 0 to 208.71 mg/L by adjusting the influent MDW volume during a 150-day-long operation. An MDW dose of 500 mL was found optimal, with an average concentration of 250 mgCOD/L. Unlike the long-term experiment, changing the MDW adding mode in a typical cycle further increased the concentration of 2,4,6-TCP removed to 317 mg/L. The main MDW components, such as the sugars, VFAs, and slowly biodegradable organic substances, improved 2,4,6-TCP degradation, achieving a TOC removal efficiency of 90.98% and a dechlorination efficiency of 100%. The MDW level did not change the 2,4,6-TCP degradation rate (μ) in a typical cycle compared to the single carbon source, and the μ

remained at a high level of 50 mg 2,4,6-TCP/h. Macrogenetic analysis demonstrated that MDW addition promoted the growth of 43 bacterial genera (41.49%) responsible for 2,4,6-TCP degradation and intermediates' metabolism. The key genes for 2,4,6-TCP metabolism (pcpA, chqB, mal-r, pcaI, pcaF, and fadA) were detected in the activated sludge, which were distributed among the 43 genera. To conclude, this study proposes a new carbon source for co-metabolism to treat 2,4,6-TCP-polluted wastewater.

Photochemical reactions between superoxide ions and 2,4,6-trichlorophenol in atmospheric aqueous environments

Mengyu Zhu, Jun Lu, Yijun Zhao, Zhi Guo, Yadong Hu, Ying Liu, Chengzhu ZhuPMID: 33862361 DOI: 10.1016/j.chemosphere.2021.130537

Abstract

The superoxide anion radical (O) is an important reactive oxygen species (ROS), and participates in several chemical reactions and biological processes. In this report, O

was produced by irradiating riboflavin in an O

-saturated solution by ultraviolet light with a maximum emission at 365 nm. And the contribution of O

to 2, 4, 6-trichlorophenol (2, 4, 6-TCP) was investigated by a combination of laser flash photolysis (LFP) and UV light steady irradiation technique. The results of steady-state experiments showed that the photochemical decomposition efficiency of 2, 4, 6-TCP decreased with the increase of the initial concentration of TCP, while the increase of pH and riboflavin concentration promoted the photochemical reaction. The second-order rate constant of the reaction of the superoxide anion radical with 2, 4, 6-TCP phenoxyl radical (TCP

) was (9.9 ± 0.9) × 10

L mol

s

determined by laser flash photolysis techniques. The dechlorination efficiency was 61.5% after illuminating the mixed solution with UV light for 2 h. The conversion of 2, 4, 6-trichlorophenol was accompanied by the reductive dechlorination process induced by superoxide ions. The main steady products of the photochemical reaction of 2, 4, 6-TCP with O

were 2, 6-dichlorophenol (DCP), 2, 6-dichloro-1, 4-benzoquinone (DCQ) and 2, 6-dichlorohydroquinone (DCHQ). The addition process was the preferred process in the total reaction of superoxide ions with 2, 4, 6-TCP phenoxyl radical. These results indicated that the reaction of 2, 4, 6-TCP with O

was a potential conversion pathway and contribute to atmospheric aqueous phase chemistry.

Synthesis and characterization of chitosan-supported Fe

Jannatun Zia, Ufana Riaz, Elham S AazamPMID: 33934307 DOI: 10.1007/s11356-021-14094-z

Abstract

The present study reports the design of heterogeneous photocatalytic system using FeO

with chitosan (CS) as a matrix for the sonophotocatalytic degradation of 2,4,6-trichlorophenol (2,4,6-TCP). CS was chosen as a polymer matrix as it is abundant in nature, eco-friendly, and can be easily processed into microparticles, nanofibers, as well as nanoparticles and shows the tendency of adhesion towards a vast range of solid substrates besides serving as a chelating agent toward metallic oxides. The nanohybrids were characterized via Fourier transformation infrared spectrum (FT-IR), X-ray diffraction (XRD), scanning electron microscopy coupled with electron dispersive spectrum (SEM-EDS), thermogravimetric analysis (TGA), and UV-visible diffuse reflectance (UV-Vis-DRS) analyses. Infrared spectroscopy (IR) studies confirmed synergistic interaction between Fe

O

and CS. The XRD measurements confirmed the crystalline morphology while SEM revealed formation of rod-like structures. The TGA studies confirmed higher thermal stability of CS/Fe

O

as compared to pure CS. The optical band gap for CS and CS/Fe

O

was calculated to be 3 eV and 2.25 eV, respectively, from diffuse reflectance spectral (DRS) studies. Rapid photocatalytic degradation of 2,4,6-TCP was observed under UV light irradiation in presence of CS and CS/Fe

O

nanohybrids which revealed 83.19% and 95.20% degradation within a short span of 60 min. The degraded fragments were identified using liquid chromatography-mass spectrometry (LC-MS). The present study on the development of ecofriendly nanohybrid photocatalyst is expected to provide experimental basis for the future development of CS-based photocatalysts which can be easily processed into membranes/filters for the industrial scale degradation of toxic organic pollutants.

SlMYB14 promotes flavonoids accumulation and confers higher tolerance to 2,4,6-trichlorophenol in tomato

Zhenjun Li, Rihe Peng, Quanhong YaoPMID: 33487333 DOI: 10.1016/j.plantsci.2020.110796

Abstract

Flavonoids are small molecular secondary metabolites, which have a variety of biological functions. Transcriptional regulations of key enzyme genes play critical roles in the flavonoid biosynthesis. In this study, an R2R3-MYB transcription factor gene, SlMYB14, was isolated from tomato and characterized. The nucleus-localized SlMYB14 functions as a transcriptional activator in yeast. The expression of SlMYB14 could be induced by methyl jasmonic acid, wounding and ABA. SlMYB14 works downstream of SlMYC2 in the jasmonate signaling pathway. Overexpression of SlMYB14 under the control of CaMV35S promoter in tomato led to increased accumulation of flavonoids. RNA-sequencing analysis revealed that the transcript levels of several structural genes associated with flavonoid biosynthesis were up-regulated in transgenic tomato plants. Gel-shift assays confirmed that SlMYB14 protein could bind to the promoter regions of SlPAL genes. It was also found that overexpression of SlMYB14 improved the tolerance of transgenic plants to 2,4,6-trichlorophenol (2,4,6-TCP), an environmental organic pollutant which could cause serious oxidative damage to plant. These results suggest that SlMYB14 participates in the regulation of flavonoid biosynthesis and might play a role in maintaining reactive oxygen species homeostasis in plant. SlMYB14 gene also has the potential to contribute to the phytoremediation of 2,4,6-TCP-contaminated soils.Degradation of 2,4,6-trichlorophenol in aqueous systems through the association of zero-valent-copper-mediated reduction and UVC/H

Larissa Pinheiro de Souza, Cátia Alexandra Leça Graça, Antonio Carlos S C Teixeira, Osvaldo Chiavone-FilhoPMID: 33420930 DOI: 10.1007/s11356-020-11885-8

Abstract

The presence of toxic chlorinated compounds in drinking water, generated during the disinfection step in water treatment plants, is of great concern for public health. In the present study, the performance of the UVC/HO

process, preceded by zero-valent-copper reduction, was evaluated for degrading 2,4,6-trichlorophenol (TCP). With this aim, the oxidation performed alone or in combination with the pre-reductive step was evaluated regarding TCP concentration over time, removal rate, mineralization, and toxicity to Vibrio fischeri, as well as oxidant dosage and the effect of water matrix. The UV/H

O

process achieved fast (k

= 1.4 min

) and complete TCP degradation, as well as important mineralization (40.4%), with best results obtained for initial H

O

concentration of 0.056 mmol L

. Coupling of reductive and oxidative processes intensified contaminant mineralization, due to the synergistic effect of copper ions leached in the reductive process, particularly Cu(I), providing an additional route of H

O

activation for generating HO

radicals (photo-Fenton-like process). High toxicity removals and increased mineralization could be successfully accomplished by the combined processes even in tap water, which is a clear advantage for practical application.

Effects of 2,4,6-trichlorophenol and its intermediates on acute toxicity of sludge from wastewater treatment and functional gene expression

Yu Li, Yanfei Li, Baodan Jin, Ke Zhang, Lan Wang, Jianguo ZhaoPMID: 33412498 DOI: 10.1016/j.biortech.2020.124627

Abstract

Considering the extensive usage of chlorophenols as well as their refractory and toxic characteristics, 2,4,6-trichlorophenol (2,4,6-TCP) and its metabolic intermediates that cause the acute toxicity of sludge were comprehensively evaluated using a bioassay including Photobacterium phosphoreum in a sequencing batch bioreactor (SBR), and the effects of 2,4,6-TCP wastewater treatment on mRNA expression were explored. The results showed that acute toxicity of sludge and effluent chemical oxygen demand greatly exceeded that of the other SBR without 2,4,6-TCP acclimation when 2,4,6-TCP wastewater treatment in the range of 10-50 mg/L was used. The identified intermediates and 2,4,6-TCP largely contributed to the acute toxicity of sludge, which favorably fitted the Fit Exponential Decay (R> 0.93). During the stable stages for treating 50 mg/L 2,4,6-TCP in the influent, the mRNA expression for encoding functional proteins based on the genus Pseudomonas was markedly inhibited after the completion of the SBR operation.

MOFs-derived magnetic C@Cu-Ni bimetal particles: An efficient peroxymonosulfate activator for 2,4,6-trichlorophenol degradation

Deyun Zhang, Yunong Li, Jing Guo, Lixiang Zhou, Yeqing Lan, Cheng ChenPMID: 33388568 DOI: 10.1016/j.chemosphere.2020.129394

Abstract

In this study, magnetic Cu and Ni bimetallic particles embedded carbon sheets, namely as C@Cu-Ni, was derived via calcining a mixture of Cu-MOFs and Ni-MOFs (mass ratio = 4:6) under Nprotection and served as a catalyst for the degradation of 2,4,6-trichlorophenol (2,4,6-TCP) by peroxymonosulfate (PMS). The results showed that more than 98.5% of 2,4,6-TCP (10 mg L

) was rapidly decomposed at initial pH = 5, PMS = 1 mM and catalyst dosage = 0.1 g L

within 30 min, accompanied by 42.47% removal of total organic carbon (TOC). This fully confirmed that C@Cu-Ni possessed excellent catalytic performance for PMS activation. The radical quenching experiments and electron paramagnetic resonance (EPR) investigation testified that the reactive oxygen species (ROS) included SO

,

OH, O

radicals and singlet oxygen (

O

), which were responsible for the rapid degradation of 2,4,6-TCP. Among them, O

and

O

played a decisive role. Cyclic voltammograms (CV) and electrochemical impedance spectroscopy (EIS) revealed that C@Cu-Ni material possessed superior electrical conductivity and electron transfer, improving its catalytic activity. What is more, C@Cu-Ni displayed excellent stability and could be consecutively used for five times without any decline of catalytic performance. The main intermediates of the 2,4,6-TCP degradation were analyzed by high-performance liquid chromatography-mass spectrometry (HPLC-MS/MS) and possible pathways of 2,4,6-TCP degradation were further proposed. The extraordinary stability and superior catalytic activity of C@Cu-Ni coupled with its easy separation from wastewater due to magnetism suggest that the newly synthesized material may offer a promising alternative approach to efficiently degrade organic pollutants by PMS.

Tailoring of bismuth vanadate impregnated on molybdenum/graphene oxide sheets for sensitive detection of environmental pollutants 2, 4, 6 trichlorophenol

Praveen Kumar Gopi, Chandan Hunsur Ravikumar, Shen-Ming Chen, Tse-Wei Chen, Mohammad Ajmal Ali, Fahad M A Al-Hemaid, Mohammad Suliman El-Shikh, A K AlnakhliPMID: 33472109 DOI: 10.1016/j.ecoenv.2021.111934

Abstract

In the present work, we reported a one pot simple colloidal-gel synthesis of molybdenum bismuth vanadate (MoBiVO). The charge transfer property of MoBiVO

was improved by developing a composite with graphene oxide (GO) through sonochemical technique. The optical and morphological analysis revealed that successful formation of GO-MoBiVO

composite without any other filth. As prepared composite was used to modify the superficial surface of glassy carbon electrode (GO-MoBiVO

/GCE) and applied for the selective detection of environmental pollutant 2, 4, 6 trichrlorophenol (TCP). The electron channeling capability of GO with molybdenum bismuth vanadate possessed a superior electrochemical response in cyclic voltammetry (CV), whereas bare GCE and other modified electrodes provided an inferior response with lower current response. The differential pulse voltammetry (DPV) response of TCP at GO-MoBiVO

/GCE outcomes with low level detection of 0.4 nM and higher sensitivity of 2.49 μA μM

cm

with wider linear response 0.199-17.83 μM. Furthermore, the proposed sensor applied in practicability analysis and the results indicates GO-MoBiVO

/GCE prominent towards electrochemical detection of TCP.

Correlation between the uncoupling metabolism induced by 2,4,6-trichlorophenol and sludge toxicity in sequence batch reactors

Xiurong Chen, Quanling Lu, Shanshan Wang, Xiaoli Sun, Qiuyue Li, Xiao Wei, Yingying Yang, Yuan WangPMID: 33263576 DOI: 10.2166/wst.2020.460

Abstract

The correlation between sludge reduction induced by 2,4,6-trichlorophenol (2,4,6-TCP) as an uncoupler and sludge toxicity was investigated in sequence batch reactors over a 100-d operation period. The influent concentrations of 2,4,6-TCP tested were 10 mg/L, 30 mg/L, and 50 mg/L. Sludge reduction, chemical oxygen demand (COD) removal rate, and sludge toxicity were measured. The results showed that from 30 to 80 d, when the COD removal rate was at an acceptable level, the sludge reduction levels for the 10 mg/L, 30 mg/L, and 50 mg/L groups were 9.7%, 31.6%, and 41.5%, respectively, and the average sludge toxicity values were 24.2%, 38.0%, and 53.0%, respectively. Sludge reduction was positively correlated with sludge toxicity. The two-dimensional polyacrylamide gel electrophoresis/results showed that extracellular and intracellular proteins secreted by the activated sludge during uncoupling metabolism were positively correlated with sludge toxicity. Taking the COD removal rate, sludge reduction, and sludge toxicity into consideration, the optimal influent concentration of the uncoupler 2,4,6-TCP was 30 mg/L when the initial mixed liquid suspended solids of sludge was 2,500 mg/L.Nitrifying biomass can retain its acclimation to 2,4,6-trichlorophenol

Shasha Zou, Yongming Zhang, Fu Chen, Xiyin Yu, Xueqi Wu, Chenyuan Zhang, Bruce E RittmannPMID: 32798897 DOI: 10.1016/j.watres.2020.116285